molecular formula C4H9NO3S B13557145 L-Alanine, 3-[(R)-methylsulfinyl]-

L-Alanine, 3-[(R)-methylsulfinyl]-

Cat. No.: B13557145
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-ZQEGFCFDSA-N
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Description

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid is a chiral amino acid derivative with a unique sulfur-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common synthetic route involves the use of chiral sulfoxides as intermediates. The reaction conditions often include the use of strong bases and oxidizing agents to introduce the sulfinyl group into the amino acid backbone.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the side chain can be further oxidized to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in biological systems, particularly in the context of sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur-containing side chain can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s chiral nature also allows it to interact selectively with biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methionine: Another sulfur-containing amino acid, but with a different side chain structure.

    Cysteine: Contains a thiol group instead of a sulfinyl group.

    Selenocysteine: Similar to cysteine but contains selenium instead of sulfur.

Uniqueness

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid is unique due to its specific sulfinyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other sulfur-containing amino acids may not be suitable.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m0/s1

InChI Key

ZZLHPCSGGOGHFW-ZQEGFCFDSA-N

Isomeric SMILES

C[S@@](=O)C[C@@H](C(=O)O)N

Canonical SMILES

CS(=O)CC(C(=O)O)N

Origin of Product

United States

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